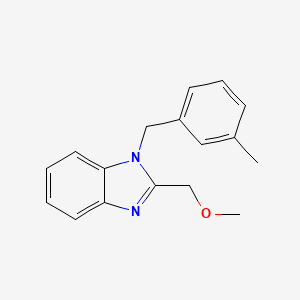![molecular formula C15H15N3O3S2 B5764321 4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)
4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is known for its anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of 4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, an enzyme that plays a role in inflammation and cancer progression. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide have been studied extensively. This compound has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antioxidant properties and to reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for the study of 4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Another direction is to study the safety and efficacy of this compound in human clinical trials. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of various diseases. Finally, the potential use of this compound in combination with other therapeutic agents should be explored.
Métodos De Síntesis
The synthesis of 4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 4-acetylphenyl isothiocyanate. This reaction results in the formation of the desired compound, which can be purified using various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. This compound has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-10(19)11-2-4-12(5-3-11)17-15(22)18-13-6-8-14(9-7-13)23(16,20)21/h2-9H,1H3,(H2,16,20,21)(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAVLVGNOAQUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Acetylphenyl)carbamothioyl]amino}benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)



![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)
![4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5764296.png)
![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5764304.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)
![methyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5764329.png)


![5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde](/img/structure/B5764353.png)